molecular formula C7H5F3O2S B13640284 (2,6-Difluorophenyl)methanesulfonylfluoride CAS No. 2138179-87-8

(2,6-Difluorophenyl)methanesulfonylfluoride

Cat. No.: B13640284
CAS No.: 2138179-87-8
M. Wt: 210.18 g/mol
InChI Key: KJTHTMCGSWEFQU-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)methanesulfonylfluoride is an organic compound characterized by the presence of two fluorine atoms on a benzene ring, a methanesulfonyl group, and a fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)methanesulfonylfluoride typically involves the reaction of 2,6-difluorobenzene with methanesulfonyl chloride in the presence of a base such as potassium fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)methanesulfonylfluoride undergoes various chemical reactions, including:

    Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

(2,6-Difluorophenyl)methanesulfonylfluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)methanesulfonylfluoride involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an irreversible inhibitor of acetylcholinesterase by forming a covalent bond with the active site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl fluoride: Similar in structure but lacks the difluorophenyl group.

    2,6-Difluorobenzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl fluoride group.

Uniqueness

(2,6-Difluorophenyl)methanesulfonylfluoride is unique due to the presence of both the difluorophenyl and methanesulfonyl fluoride groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

2138179-87-8

Molecular Formula

C7H5F3O2S

Molecular Weight

210.18 g/mol

IUPAC Name

(2,6-difluorophenyl)methanesulfonyl fluoride

InChI

InChI=1S/C7H5F3O2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2

InChI Key

KJTHTMCGSWEFQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CS(=O)(=O)F)F

Origin of Product

United States

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